2-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
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Overview
Description
2-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
The synthesis of 2-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of various catalysts and reaction conditions . One common method involves the use of titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) as catalysts, with the reaction carried out at 50°C in ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to yield different products.
Condensation Reactions: The benzoxazole moiety can participate in condensation reactions with other aromatic compounds.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various acids and bases for substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, with research indicating its efficacy against various cancer cell lines.
Antimicrobial Activity: It has shown promising results as an antibacterial and antifungal agent, making it a candidate for developing new antimicrobial drugs.
Biological Research: The compound is used in studies to understand its mechanism of action and interactions with biological targets.
Mechanism of Action
The mechanism of action of 2-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to inhibit various enzymes and proteins involved in cell proliferation and survival, leading to its anticancer and antimicrobial effects . The exact molecular targets and pathways may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar compounds to 2-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide include other benzoxazole derivatives such as:
2-Methylbenzoxazole: Known for its antimicrobial properties.
2-bromo-N-methylbenzamide: Shares structural similarities and exhibits similar biological activities.
Benzamide, 2-bromo-:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C21H15BrN2O2 |
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Molecular Weight |
407.3 g/mol |
IUPAC Name |
2-bromo-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H15BrN2O2/c1-13-9-10-18-19(11-13)26-21(24-18)14-5-4-6-15(12-14)23-20(25)16-7-2-3-8-17(16)22/h2-12H,1H3,(H,23,25) |
InChI Key |
HZGPUHSONGKCPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
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